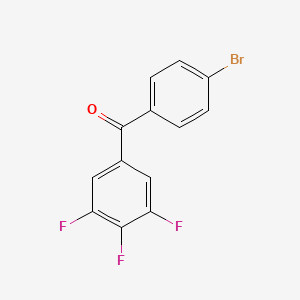

4-Bromo-3',4',5'-trifluorobenzophénone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms

Applications De Recherche Scientifique

4-Bromo-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with various biological targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s possible that this compound could influence pathways involving aromatic compounds, given its benzophenone structure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3’,4’,5’-trifluorobenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+3,4,5-TrifluorobenzeneAlCl34-Bromo-3’,4’,5’-trifluorobenzophenone

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’,4’,5’-trifluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under reflux conditions.

Electrophilic substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzophenones.

Electrophilic substitution: Formation of nitro or sulfonyl derivatives.

Reduction: Formation of 4-Bromo-3’,4’,5’-trifluorobenzhydrol.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromobenzotrifluoride

- 1-Bromo-3,4,5-trifluorobenzene

- 2,3,4,5,6-Pentafluorobenzyl bromide

Uniqueness

4-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of bromine and multiple fluorine substitutions on the benzophenone core. This structural arrangement imparts distinct electronic properties, making it valuable for specific applications in research and industry.

Activité Biologique

4-Bromo-3',4',5'-trifluorobenzophenone (C13H7BrF3O) is an organic compound characterized by a benzophenone structure with a bromine atom and three fluorine atoms substituted on the aromatic rings. This unique substitution pattern enhances its electronic properties, influencing its reactivity and interactions in various biological contexts. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in targeting specific enzymes and receptors.

The molecular weight of 4-Bromo-3',4',5'-trifluorobenzophenone is 297.09 g/mol. The presence of halogens, particularly the trifluoro group, significantly alters its chemical behavior, making it a candidate for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H7BrF3O |

| Molecular Weight | 297.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Bromo-3',4',5'-trifluorobenzophenone is primarily attributed to its ability to interact with biological macromolecules. The halogen substituents can enhance binding affinity to specific targets, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. The compound's photoactive nature in solution suggests it may also participate in photochemical reactions that could affect biological processes.

Anticancer Activity

Similar benzophenone derivatives have shown promising anticancer activity. For instance, compounds with analogous structures have demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines, targeting pathways involved in cell proliferation and apoptosis. Although direct studies on this specific compound are scarce, its structural characteristics imply potential efficacy in cancer treatment.

Anti-inflammatory Activity

In related research, benzophenone derivatives have been investigated for their anti-inflammatory properties. Compounds exhibiting structural similarities have shown significant inhibition of pro-inflammatory cytokines (e.g., IL-6 and TNF-α), suggesting that 4-Bromo-3',4',5'-trifluorobenzophenone may also possess anti-inflammatory effects.

Case Studies

- Anticancer Efficacy : A study on a series of fluorinated benzophenones revealed that compounds with trifluoro substitutions exhibited enhanced cytotoxicity against human leukemia cell lines, indicating a potential mechanism involving apoptosis induction.

- Antimicrobial Screening : In a comparative analysis, several benzophenone derivatives were tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that fluorinated derivatives had a lower minimum inhibitory concentration (MIC) compared to non-fluorinated counterparts.

Propriétés

IUPAC Name |

(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCMTSYHSKIDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.